molecular formula C9H15NO B1296176 N-(furan-2-ylmethyl)butan-1-amine CAS No. 88230-53-9

N-(furan-2-ylmethyl)butan-1-amine

Cat. No. B1296176
CAS RN: 88230-53-9
M. Wt: 153.22 g/mol
InChI Key: FTACOWCYJXGWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06310095B1

Procedure details

The desired amine was prepared using the method described in Example 1171A starting with 2-furoic acid and butylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](O)=O.[CH2:9]([NH2:13])[CH2:10][CH2:11][CH3:12]>>[CH2:9]([NH:13][CH2:6][C:2]1[O:1][CH:5]=[CH:4][CH:3]=1)[CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NCC=1OC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.